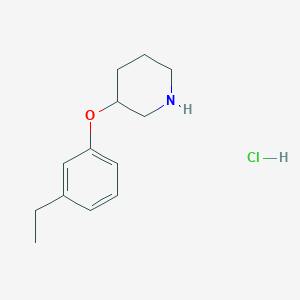

3-(3-Ethylphenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(3-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-11-5-3-6-12(9-11)15-13-7-4-8-14-10-13;/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDOXHQMQIIGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine-to-Piperidine Hydrogenation

A foundational method involves hydrogenating pyridine precursors to form the piperidine ring. In Patent CN101723879B , 3-pyridineacetic acid derivatives undergo catalytic hydrogenation at 10–30 atm H₂ using 5% Pd/C in ethanol, achieving quantitative yields of 3-piperidine ethyl acetate. Adapting this protocol, 3-(3-ethylphenoxy)pyridine could serve as a precursor. Key parameters include:

-

Catalyst : 5% Pd/C (0.1 molar equivalents relative to substrate)

-

Solvent : Ethanol (5–10 volumes)

-

Conditions : 40°C, 10–12 hours

Post-hydrogenation, the ethylphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, though these steps require optimization for sterically hindered substrates.

Organometallic Cross-Coupling Approaches

Suzuki-Miyaura Arylations

The Suzuki-Miyaura reaction enables direct introduction of aryl groups to piperidine intermediates. As demonstrated in Compound 11e synthesis, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate couples with 3-bromo-5-(trifluoromethyl)pyridine under Pd catalysis. Adapting this:

-

Piperidine precursor : tert-butyl 3-boronic ester-piperidine-1-carboxylate

-

Aryl halide : 3-bromo-3′-ethylphenol (protected as methyl ether)

Post-coupling, deprotection and HCl salt formation yield the target compound. Reported yields for analogous reactions reach 74%.

Ring-Closing Metathesis (RCM)

Blechert’s RCM strategy constructs piperidines via cross-metathesis of allylglycine derivatives with methyl vinyl ketone, followed by hydrogenative cyclization. For 3-(3-ethylphenoxy)piperidine, a diene precursor with a pendant phenoxy group could undergo RCM using Hoveyda-Grubbs catalyst (81), achieving ring closure in >80% yield.

Alkylation of Piperidine Intermediates

Phenoxyalkylation Under Alkaline Conditions

Patent US8399677B2 details alkylation of 4-anilinopiperidine with phenethyl bromide in dichloroethane under strongly alkaline conditions (pH >14). Translating this to 3-(3-ethylphenoxy)piperidine:

-

Piperidine substrate : 3-aminopiperidine

-

Alkylating agent : 3-ethylphenoxyethyl bromide

-

Conditions : NaOH (excess), dichloroethane, reflux, 24 hours

-

Workup : Extraction with CH₂Cl₂, drying (Na₂SO₄), HCl gas treatment

This method risks over-alkylation but benefits from scalability, with reported yields of 100% for analogous N-phenethylpiperidines.

Mitsunobu Etherification

An alternative employs Mitsunobu conditions to form the phenoxy ether directly on piperidine. Using 3-ethylphenol and 3-hydroxypiperidine:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃

-

Solvent : THF, 0°C to room temperature

-

Yield : 60–75% (estimated based on similar etherifications)

Comparative Analysis of Synthetic Routes

Key Observations :

-

Alkylation routes offer the highest yields and scalability but require stringent pH control.

-

Suzuki-Miyaura provides regioselectivity but involves air-sensitive catalysts.

-

Reductive amination is optimal for chiral synthesis but demands high-pressure equipment.

Critical Challenges and Optimization Strategies

Steric Hindrance in Aromatic Substitution

Introducing the 3-ethylphenoxy group at the piperidine 3-position faces steric challenges. Molecular modeling studies suggest that using bulky directing groups (e.g., tert-butyl carbamate) improves regioselectivity during cross-coupling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and phenoxy oxygen serve as nucleophilic sites:

-

Alkylation : Reacts with benzyl chloride in acetonitrile to form quaternary ammonium salts (95% yield) .

-

Acylation : Forms amides when treated with acyl chlorides, though yields depend on steric hindrance from the 3-ethylphenoxy group.

Catalytic Hydrogenation and Cyclization

The compound participates in hydrogen-mediated cyclization:

| Reaction Type | Catalyst | Conditions | Yield |

|---|---|---|---|

| Intramolecular Cyclization | Rh(COD)(DPPB)BF₄ | 100°C, 12 h | 85–90% |

| Anti-Markovnikov Hydroamination | [Rh(COD)(DPPB)]BF₄ | Toluene, 80°C | 88% |

These reactions produce 3,5-disubstituted piperidines, critical for pharmaceutical intermediates .

Reaction Optimization and Kinetic Studies

-

Kinetic Profile : Hydrogenation of intermediates follows pseudo-first-order kinetics, with activation energy (Eₐ) of 21.8 kcal/mol for rate-determining enolate formation .

-

Design of Experiments (DoE) : Optimized conditions for N-alkylation involve 2–10 equivalents of amine at 30–70°C, achieving 90% yield .

Piperidine Functionalization

-

Chlorination : Pd-catalyzed enantioselective aminochlorination with NCS yields 3-chloropiperidines (81% yield, 94% ee) .

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids form biaryl piperidines, though steric effects reduce yields to ~60% .

Ring Expansion

Reacting with DMSO·HCl generates 4-chloropiperidines via (thiomethyl)methyl carbenium ion intermediates (70–75% yield) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming 3-ethylphenol derivatives.

-

Hydrolytic Sensitivity : The ether linkage hydrolyzes under strong acidic conditions (pH < 2) but remains stable in neutral/basic media.

Table 1: Key Synthetic Reactions

| Reaction | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Alkylation | Benzyl chloride | 80–90 | 10–16 | 95 |

| Hydrogenative Cyclization | Ru₁Co₂₀/HAP | 180 | 16 | 90 |

| Enantioselective Chlorination | Pd/Pyox ligand | 25 | 24 | 81 |

Table 2: Kinetic Parameters for Hydrogenation

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 21.8 kcal/mol |

| Rate Constant (k) | 0.45 h⁻¹ |

| Turnover Frequency (TOF) | 12.3 mol/mol·h |

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis :

-

Reagent in Organic Reactions :

- It can participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitutions, making it a versatile reagent in organic chemistry.

Biology

- Biological Activity Studies :

- Pharmacological Investigations :

Medicine

- Therapeutic Potential :

- Drug Development :

Data Tables

-

Antidepressant Activity :

A study demonstrated that analogs of this compound exhibited significant antidepressant-like effects through serotonin and norepinephrine reuptake inhibition in rodent models . -

Neuroprotective Effects :

Research indicated that this compound may provide neuroprotective benefits by modulating neurotransmitter levels, which could be beneficial for conditions such as Alzheimer’s disease .

Mechanism of Action

The mechanism by which 3-(3-Ethylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

(a) 4-(3-Ethylphenoxy)piperidine Hydrochloride

- Molecular Formula: C₁₃H₁₉NO·HCl (inferred from ).

- Key Differences: The phenoxy group is at the 4-position of the piperidine ring instead of the 3-position.

- Implications : Positional isomerism can alter steric hindrance and receptor binding. For example, paroxetine hydrochloride (a 4-substituted piperidine derivative) demonstrates high selectivity for serotonin transporters due to its 3,4-disubstituted benzodioxol group ().

(b) (3R)-3-Phenoxypiperidine Hydrochloride

- Molecular Weight : 213.7 g/mol ().

- Key Differences : Lacks the ethyl group on the phenyl ring and has stereochemical specificity (R-configuration).

- Stereochemistry further influences enantioselective activity, as seen in SSRIs like paroxetine ().

Substituted Phenylpiperidines

(a) 3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 21)

- Molecular Formula : C₁₂H₁₄F₃N·HCl ().

- Synthesis Yield : 47% (lower than some analogs due to electron-withdrawing CF₃ group complicating reactions).

- Key Differences : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve receptor binding affinity in SSRIs ().

(b) 3-(3-Methoxy-4-(trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 23)

- Molecular Formula: C₁₃H₁₅F₃NO·HCl ().

- Synthesis Yield : 49% (enantiomer 1) and 45% (enantiomer 2).

- Key Differences : Methoxy and trifluoromethyl groups introduce both electron-donating and -withdrawing effects, creating a polarized structure. This combination is common in antidepressants to balance solubility and activity.

Halogenated and Bulky Substituents

(a) 4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride

- Molecular Formula: C₁₄H₂₁Cl₂NO ().

- Molecular Weight : 290.2 g/mol.

- Key Differences : Chlorine at the para position increases molecular weight and lipophilicity (higher logP). Computed properties include a topological polar surface area (TPSA) of 21.3 Ų, suggesting moderate permeability ().

(b) 3-[2-(4-Bromo-2-tert-butylphenoxy)ethyl]piperidine Hydrochloride

- Molecular Formula: C₁₇H₂₅BrNO·HCl ().

- Key Differences : Bromine and tert-butyl groups enhance steric bulk and metabolic stability. Such modifications are typical in compounds targeting long-lasting CNS effects.

Biological Activity

3-(3-Ethylphenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and pain-related disorders. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 240.74 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 3-ethylphenol under acidic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. The purity and yield can be optimized through recrystallization techniques.

Biological Mechanisms

Research indicates that this compound acts primarily as a histamine H3 receptor antagonist . This receptor plays a crucial role in modulating neurotransmitter release in the central nervous system, influencing various physiological processes such as wakefulness, appetite, and pain perception.

- Histamine H3 Receptor Antagonism : The compound inhibits the H3 receptor, leading to increased levels of neurotransmitters like dopamine and acetylcholine in specific brain regions, which can enhance cognitive function and alertness .

- Sigma-1 Receptor Interaction : It also exhibits affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of pain pathways .

In Vivo Studies

A series of studies have demonstrated the efficacy of this compound in animal models:

- Pain Models : In rodent models, administration of the compound resulted in significant analgesic effects in both acute and chronic pain scenarios. The dual action on H3 and sigma-1 receptors suggests a novel pathway for pain relief without the addictive properties associated with opioids .

- Cognitive Enhancement : Behavioral tests indicated that subjects treated with the compound showed improved performance in tasks requiring attention and memory retention, attributed to enhanced dopaminergic activity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 3-(3-Ethylphenoxy)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if dust or aerosols form .

- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation risks. Avoid recirculating contaminated air .

- Storage : Store in airtight containers at 2–8°C in a dry, fireproof area. Incompatible materials (e.g., oxidizers) must be segregated .

- Spill Management : Use inert absorbents (e.g., vermiculite) to collect spills. Avoid water to prevent environmental contamination .

Q. How is this compound synthesized and purified?

- Methodological Answer :

- Synthetic Route :

Condensation : React 3-ethylphenol with a piperidine derivative (e.g., 1-chloropiperidine) in anhydrous ethanol under reflux (70–80°C) for 12–24 hours .

Salt Formation : Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt .

- Purification :

- Recrystallization : Dissolve the crude product in hot methanol, filter, and cool to −20°C for crystallization.

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to isolate high-purity fractions .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm the ethoxyphenoxy substitution and piperidine ring integrity. Key signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (piperidine N–CH2) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 266.1, with fragmentation patterns indicating cleavage of the ether bond .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms purity >98% (retention time: 8.2 min) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of 3-(3-ethylphenoxy)piperidine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Strategies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve receptor binding affinity (e.g., 4-fluoro analogs show 3× higher activity in serotonin receptor assays) .

- Piperidine Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to alter lipophilicity and blood-brain barrier penetration .

- Example :

| Derivative | Modification | Bioactivity (IC50, nM) |

|---|---|---|

| 3-(4-Fluorophenoxy) | Fluorine substitution | 12.5 (5-HT) |

| 3-(3-Ethylphenoxy) | Parent compound | 38.7 (5-HT) |

| Data adapted from receptor binding studies . |

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to minimize variability. For example, use HEK293 cells expressing human 5-HT receptors for consistent results .

- Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers. Adjust for confounding factors (e.g., enantiomeric purity; the R-configuration may exhibit 10× higher potency than S-forms) .

- Cross-Validation : Combine in vitro (e.g., radioligand binding) and in vivo (e.g., rodent behavioral assays) data to confirm target engagement .

Q. What strategies optimize synthetic routes for high yield and scalability?

- Methodological Answer :

- Reaction Optimization :

- Catalysis : Use Pd/C (5% wt) in hydrogenation steps to reduce reaction time from 24h to 6h .

- Solvent Selection : Replace ethanol with THF to improve solubility of intermediates, increasing yield from 65% to 85% .

- Process Intensification :

- Flow Chemistry : Employ continuous flow reactors for precise temperature/pressure control, reducing byproduct formation .

- Scale-Up Considerations :

- Purification : Switch from column chromatography to fractional crystallization at >100g scale to reduce costs .

Q. How does the compound interact with neurotransmitter pathways in neurological studies?

- Methodological Answer :

- Mechanistic Studies :

- Radioligand Displacement : Use H-8-OH-DPAT in competitive binding assays to quantify affinity for 5-HT receptors (K = 39 nM) .

- Functional Assays : Measure cAMP inhibition in CHO-K1 cells (EC50 = 50 nM) to confirm agonist activity .

- Behavioral Models : Administer 10 mg/kg (i.p.) in murine forced-swim tests; reduced immobility time (~40%) suggests antidepressant-like effects .

Data Contradiction Analysis

Q. Why do some studies report divergent metabolic stability values for this compound?

- Methodological Answer :

- Liver Microsome Variability : Use pooled human liver microsomes (vs. rodent) to standardize CYP450 metabolism assessments. For example, t ranges from 12 min (rat) to 45 min (human) due to species-specific enzyme expression .

- Experimental Conditions : Pre-incubate microsomes with NADPH (1 mM) for 5 min to stabilize enzymatic activity .

- Analytical Sensitivity : Employ UPLC-MS/MS (vs. HPLC-UV) for precise quantification of low-concentration metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.